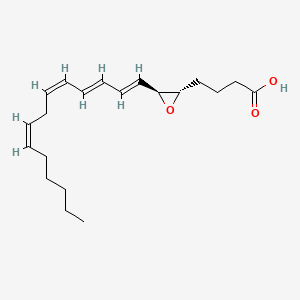

Leukotriene A4

Übersicht

Beschreibung

Leukotriene A4 is a leukotriene, a type of eicosanoid inflammatory mediator produced in leukocytes by the oxidation of arachidonic acid. It is a precursor for the production of other leukotrienes, such as leukotriene B4 and leukotriene C4 . Leukotrienes play a crucial role in the regulation of inflammation and immune responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leukotriene A4 is synthesized from arachidonic acid through the action of the enzyme 5-lipoxygenase, which converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is then converted into this compound by the same enzyme .

Industrial Production Methods: Industrial production of this compound involves the extraction of arachidonic acid from cell membrane phospholipids, followed by its conversion into this compound using the 5-lipoxygenase pathway .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Leukotrien A4 durchläuft verschiedene Arten von Reaktionen, darunter:

Hydrolyse: Leukotrien A4 wird durch Leukotrien A4-Hydrolase zu Leukotrien B4 hydrolysiert.

Konjugation: Leukotrien A4 wird durch Leukotrien C4-Synthase mit Glutathion konjugiert, um Leukotrien C4 zu erzeugen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Leukotrien A4-Hydrolase-Enzym.

Konjugation: Glutathion und Leukotrien C4-Synthase-Enzym.

Hauptprodukte:

Leukotrien B4: Wird durch Hydrolyse erzeugt.

Leukotrien C4: Wird durch Konjugation mit Glutathion erzeugt.

Wissenschaftliche Forschungsanwendungen

Biological Role and Mechanism of Action

LTA4 serves as a precursor to other leukotrienes, notably leukotriene B4 (LTB4), which is a potent pro-inflammatory mediator. The conversion of LTA4 to LTB4 is catalyzed by leukotriene A4 hydrolase (LTA4H), an enzyme that exhibits both hydrolase and aminopeptidase activities. The dysregulation of this pathway has been implicated in various pathological conditions including asthma, cardiovascular diseases, and autoimmune disorders .

Inflammatory Diseases

Research indicates that LTA4 and its derivatives play crucial roles in the pathogenesis of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Inhibitors of LTA4H are being investigated as potential treatments for these conditions by reducing the production of LTB4, thereby mitigating inflammation .

Cardiovascular Health

Variations in the LTA4H gene have been associated with increased susceptibility to cardiovascular diseases such as myocardial infarction and stroke. Studies suggest that specific haplotypes may confer protective effects against subclinical atherosclerosis, highlighting the potential of targeting LTA4H for cardiovascular disease prevention .

Cancer Research

Emerging evidence suggests that LTA4 may influence tumor progression through its effects on inflammation and immune response. Inhibiting LTA4H could potentially alter tumor microenvironments and enhance anti-tumor immunity, making it a target for cancer therapies .

Therapeutic Development

The development of selective inhibitors for LTA4H has gained traction due to its dual role in both inflammatory processes and potential therapeutic applications. Various compounds have been identified through structure-based drug design, showing promise in modulating leukotriene biosynthesis .

Table 1: Selected Inhibitors of LTA4H

| Compound Name | Mechanism of Action | Clinical Phase |

|---|---|---|

| Compound A | Selective LTA4H inhibition | Preclinical |

| Compound B | Dual inhibition (LTA4H and 5-LOX) | Phase I |

| Compound C | Non-selective leukotriene pathway modulator | Phase II |

Case Study 1: Asthma Management

A clinical trial evaluating an LTA4H inhibitor demonstrated significant reductions in asthma exacerbations among participants compared to placebo controls. The study highlighted the importance of targeting leukotriene pathways in managing chronic respiratory conditions .

Case Study 2: Cardiovascular Risk Reduction

A cohort study examined the influence of dietary factors on the expression of LTA4H haplotypes in relation to atherosclerosis risk. Findings indicated that certain dietary patterns could mitigate risks associated with specific genetic profiles linked to increased LTA4 production .

Wirkmechanismus

Leukotriene A4 exerts its effects by being converted into other leukotrienes, such as leukotriene B4 and leukotriene C4. These leukotrienes then bind to specific receptors on target cells, leading to the activation of various signaling pathways involved in inflammation and immune responses . The molecular targets include leukotriene receptors and enzymes involved in leukotriene biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Leukotrien A4 ist unter den Leukotrienen einzigartig aufgrund seiner Rolle als Vorläufer für andere Leukotriene. Ähnliche Verbindungen umfassen:

Leukotrien B4: Ein starkes Chemoattraktans und Aktivator von Entzündungszellen.

Leukotrien C4: Beteiligt an Bronchokonstriktion und erhöhter Gefäßpermeabilität.

Leukotrien D4 und Leukotrien E4: Auch an Bronchokonstriktion und Entzündungen beteiligt.

Die Einzigartigkeit von Leukotrien A4 liegt in seiner Position als Schlüsselzwischenprodukt bei der Biosynthese anderer Leukotriene, was es zu einem wichtigen Ziel für Forschung und therapeutische Interventionen macht .

Biologische Aktivität

Leukotriene A4 (LTA4) is a pivotal lipid mediator derived from arachidonic acid metabolism, primarily involved in the inflammatory response. As a precursor to other leukotrienes, LTA4 plays a significant role in various physiological and pathological processes, particularly in immune responses and inflammatory diseases.

Overview of this compound

LTA4 is synthesized by the action of lipoxygenases on arachidonic acid and can be further metabolized into leukotriene B4 (LTB4) or cysteinyl leukotrienes (Cys-LTs) such as LTC4, LTD4, and LTE4. These metabolites are crucial in mediating inflammatory responses, particularly in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other allergic reactions.

Biological Functions

- Inflammation : LTA4 is known to induce various pro-inflammatory responses. It serves as a potent chemotactic agent for neutrophils, promoting their migration to sites of inflammation. This activity is critical in acute inflammatory responses but can contribute to tissue damage if uncontrolled.

- Neutrophil Activation : LTA4 stimulates the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines from neutrophils. Elevated levels of LTB4, formed from LTA4 by this compound hydrolase (LTA4H), are associated with increased neutrophilic inflammation observed in diseases like sepsis and acute lung injury .

- Role in Asthma : In asthma, LTA4 contributes to bronchoconstriction and airway hyperresponsiveness. The conversion of LTA4 to Cys-LTs enhances bronchial inflammation and mucus secretion, exacerbating symptoms in asthmatic patients .

LTA4 acts through its metabolites and direct interactions with specific receptors:

- Receptor Interaction : LTB4 binds to the BLT1 and BLT2 receptors on immune cells, triggering signaling pathways that amplify inflammatory responses.

- Enzymatic Conversion : The enzymatic activity of LTA4H not only converts LTA4 to LTB4 but also exhibits aminopeptidase activity, hydrolyzing peptide substrates which may also influence local immune responses .

Research Findings

Recent studies have elucidated several aspects of LTA4's biological activity:

- Neutrophil Response : Investigations into human neutrophils have shown that exposure to LTA4 results in significant activation, leading to enhanced phagocytic activity and cytokine production .

- Substrate Specificity : Research indicates that LTA4H has a preference for substrates with an N-terminal arginine, which may influence its role in modulating inflammation through peptide metabolism .

Case Studies

- Aspirin-Induced Asthma : In patients with aspirin-induced asthma (AIA), the expression of leukotriene C4 synthase is significantly upregulated. This leads to increased production of Cys-LTs following aspirin challenge, highlighting the role of LTA4 in mediating allergic responses through eosinophil activation .

- Pulmonary Inflammation Models : Studies using murine models have demonstrated that augmenting the aminopeptidase activity of LTA4H can reduce airway neutrophilia induced by lipopolysaccharide (LPS), suggesting potential therapeutic avenues for managing pulmonary inflammation .

Data Table: Key Findings on this compound Activity

Eigenschaften

CAS-Nummer |

72059-45-1 |

|---|---|

Molekularformel |

C20H30O3 |

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-13,15,18-19H,2-5,8,14,16-17H2,1H3,(H,21,22)/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1 |

InChI-Schlüssel |

UFPQIRYSPUYQHK-WAQVJNLQSA-N |

SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O |

Key on ui other cas no. |

72059-45-1 |

Physikalische Beschreibung |

Solid |

Synonyme |

Leukotriene A Leukotriene A 4 Leukotriene A-4 Leukotriene A4 Leukotrienes A LTA4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.